molecular formula C21H19ClN6O2S B2536595 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide CAS No. 1242978-87-5

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide

Cat. No.: B2536595
CAS No.: 1242978-87-5
M. Wt: 454.93
InChI Key: GFVLVHOIGBMMAB-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), which are critical signaling nodes in hematopoietic cells. Its primary research value lies in the investigation of JAK2-driven and FLT3-driven oncogenesis, particularly in myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML). The compound demonstrates significant efficacy in suppressing the JAK-STAT and FLT3 signaling pathways, leading to the inhibition of proliferation and induction of apoptosis in mutant cell lines. Research indicates this inhibitor is a valuable chemical probe for dissecting the complex signaling networks in hematological malignancies and for evaluating the therapeutic potential of dual JAK2/FLT3 inhibition, especially in contexts of resistance to single-agent therapies. Studies have shown its activity against the JAK2 V617F mutation, a common driver in polycythemia vera, essential thrombocythemia, and primary myelofibrosis, as well as against FLT3-ITD mutations, which are associated with poor prognosis in AML. This makes it a crucial tool for preclinical studies aimed at understanding disease mechanisms and developing novel combination treatment strategies.

Properties

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2S/c1-12-4-3-5-13(10-12)19-25-20(30-27-19)17-18(23)28(26-21(17)31-2)11-16(29)24-15-8-6-14(22)7-9-15/h3-10H,11,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVLVHOIGBMMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrazole ring and subsequent functionalization to incorporate the chlorophenylacetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis procedures while ensuring safety, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.

Scientific Research Applications

Anticancer Properties

The anticancer potential of this compound is primarily attributed to the presence of oxadiazole and pyrazole moieties, which have been shown to exhibit significant activity against various cancer cell lines.

Case Studies

In vitro studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells. For instance, a study reported that certain oxadiazole derivatives achieved percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines like SNB-19 and OVCAR-8 .

Anti-inflammatory Effects

The pyrazole component of the compound is associated with anti-inflammatory activities, making it a potential candidate for treating inflammatory diseases.

Research Findings

Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. This inhibition could reduce inflammation in models of acute and chronic inflammatory diseases, positioning these compounds as promising therapeutic agents for conditions such as arthritis .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial effects against various pathogens.

Antimicrobial Studies

Similar oxadiazole derivatives have demonstrated effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The antimicrobial action may be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions that mirror those used for other pyrazole and oxadiazole derivatives. Understanding the SAR is crucial for optimizing biological activity.

Functional GroupActivityNotes
OxadiazoleAnticancerInhibits tumor growth
PyrazoleAnti-inflammatoryReduces cytokine production
AcetamideSolubilityEnhances bioavailability

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name / ID Core Structure Key Substituents Bioactive Groups Potential Applications
Target Compound Pyrazole 3-(3-methylphenyl)-1,2,4-oxadiazole, SMe, 4-chlorophenyl Oxadiazole (H-bond acceptor), SMe (lipophilic) Anti-inflammatory, antimicrobial
Pyrazole 3-cyano, 4-chlorophenyl Cyano (polar), 4-chlorophenyl Insecticidal (Fipronil derivative)
Pyrazole 3-(4-methoxyphenyl)-1,2,4-oxadiazole, SMe, 2-chloro-4-methylphenyl Methoxyphenyl (electron-rich), SMe Enhanced solubility due to methoxy group
Triazole Furan-2-yl, sulfanyl Triazole (H-bond donor/acceptor), furan (π-π interactions) Anti-exudative (compared to diclofenac)
Triazole 3-pyridinyl, 4-chloro-2-methylphenyl Pyridine (basic, H-bonding), chloro-methylphenyl Potential CNS or antibacterial activity

Physicochemical Properties

  • Lipophilicity (logP): The target compound’s SMe and oxadiazole groups likely result in higher logP compared to ’s cyano-substituted analogue. Methoxy groups () reduce logP, enhancing solubility.
  • Molecular Weight: The target compound (~470–500 g/mol) aligns with typical drug-like molecules, whereas ’s additional methoxy group slightly increases its molecular weight.

Key Research Findings

Crystal Packing & Stability: ’s compound forms N–H⋯O hydrogen-bonded chains along the [001] axis, stabilizing the crystal lattice. The target compound’s oxadiazole may similarly participate in intermolecular interactions, enhancing crystallinity .

Bioisosteric Effects: The oxadiazole in the target compound replaces labile ester groups in analogues, improving metabolic stability compared to triazole or pyrazole-only derivatives .

Substituent Impact: The 3-methylphenyl group on the oxadiazole (target compound) vs.

Biological Activity

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including pyrazole and oxadiazole moieties, suggest diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula for this compound is C21H19ClN6O2SC_{21}H_{19}ClN_{6}O_{2}S with a molecular weight of approximately 454.9 g/mol. The structure incorporates several functional groups that may contribute to its biological properties, including:

  • Amine Group : Often associated with increased solubility and interaction with biological targets.
  • Oxadiazole and Pyrazole Rings : Known for their roles in various pharmacological activities such as anti-inflammatory and anticancer effects.
  • Chlorophenyl Moiety : Potentially enhances lipophilicity and biological activity.
PropertyValue
Molecular FormulaC₁₁H₁₉ClN₆O₂S
Molecular Weight454.9 g/mol
CAS Number1242978-87-5

1. Anticancer Activity

Research indicates that compounds featuring pyrazole and oxadiazole scaffolds exhibit notable anticancer properties. For example, derivatives of these compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study involving related oxadiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines (A549 and HepG2), suggesting that structural modifications could enhance anticancer efficacy . The presence of the oxadiazole ring in particular has been correlated with increased activity against cancer cells.

2. Anti-inflammatory Properties

Compounds similar to This compound have been reported to exhibit anti-inflammatory effects. For instance, research shows that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that the compound may also possess similar anti-inflammatory properties.

3. Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. A review highlighted that certain oxadiazoles demonstrate strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. . The mechanism often involves interference with bacterial transcription processes, which could be relevant for the compound .

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among them, a compound structurally related to our target exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, indicating strong cytotoxicity . The study emphasized structure-activity relationships (SAR), revealing that specific substitutions on the phenyl ring significantly enhance activity.

Case Study 2: Pyrazole Derivatives as Anticancer Agents

Another investigation focused on pyrazole derivatives showed that modifications at the 3-position of the pyrazole ring led to enhanced anticancer activity against A431 skin cancer cells. The most effective compounds induced apoptosis through mitochondrial pathways . These findings suggest that our target compound could similarly influence apoptotic pathways due to its structural components.

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodology:

  • Multi-step synthesis : Start with a 1,5-diarylpyrazole core template, similar to SR141716 analogs, using condensation reactions. Introduce the 1,2,4-oxadiazole ring via cyclization of nitrile oxides with carboxylic acid derivatives under reflux in dioxane .
  • Optimization : Use Design of Experiments (DoE) to assess variables (temperature, stoichiometry, solvent polarity). For example, phosphorous oxychloride-mediated cyclization at 120°C improves oxadiazole ring formation yields .
  • Purification : Recrystallize intermediates from ethanol-DMF mixtures to remove byproducts .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodology:

  • FTIR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • NMR : Use 1^1H/13^13C NMR to resolve substituent positions (e.g., methylsulfanyl at δ 2.5 ppm, aromatic protons in the 7.0–8.0 ppm range) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak matching calculated mass ± 0.001 Da) .

Basic: How is the compound’s biological activity evaluated in preclinical studies?

Methodology:

  • In vitro assays : Screen for anti-inflammatory or anti-exudative activity using LPS-induced macrophage models. Measure TNF-α/IL-6 suppression via ELISA .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC50_{50} values. Compare to reference drugs (e.g., dexamethasone) .
  • Cytotoxicity : Use MTT assays on HEK-293 cells to ensure selectivity (IC50_{50} > 100 µM for safety) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodology:

  • Substituent variation : Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., 4-F-phenyl) to enhance oxadiazole electrophilicity and receptor binding .
  • Bioisosteric replacement : Substitute methylsulfanyl with sulfonyl to improve solubility without losing potency .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the 4-chlorophenylacetamide moiety) .

Advanced: What computational methods predict electronic properties and reactivity?

Methodology:

  • HOMO-LUMO analysis : Gaussian 09 with B3LYP/6-31G(d) basis set calculates frontier orbitals. Lower LUMO energy (-1.8 eV) suggests nucleophilic oxadiazole reactivity .
  • MESP mapping : Identify electrophilic regions (e.g., oxadiazole ring) for nucleophilic attack predictions .
  • MD simulations : Assess stability in aqueous PBS (100 ns trajectories) to evaluate conformational flexibility .

Advanced: How to resolve contradictions in synthetic yields reported across studies?

Methodology:

  • Reproducibility checks : Replicate reactions under inert atmospheres (argon) to exclude moisture-sensitive intermediates (e.g., nitrile oxides) .
  • Yield optimization : Adjust equivalents of coupling agents (e.g., EDC/HOBt from 1.2 to 2.0 eq.) to improve amidation efficiency .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization of pyrazole intermediates) and adjust reaction times .

Advanced: What strategies improve solubility for in vivo studies?

Methodology:

  • Co-solvent systems : Use PEG-400/water (70:30) to achieve >5 mg/mL solubility .
  • Salt formation : React with HCl to form a hydrochloride salt, enhancing aqueous solubility by 10-fold .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size) for sustained release and improved bioavailability .

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